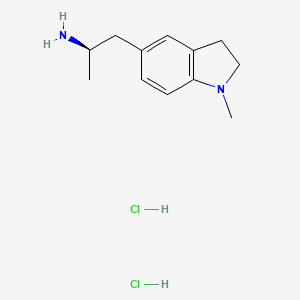aminehydrochloride](/img/structure/B13578363.png)
[(3-Chloropyridin-2-yl)methyl](methyl)aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chloropyridin-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloropyridin-2-yl)methylamine hydrochloride typically involves the reaction of 3-chloropyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-chloropyridine, formaldehyde, methylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: 3-chloropyridine is reacted with formaldehyde and methylamine in the presence of a catalyst, such as hydrochloric acid, to form (3-chloropyridin-2-yl)methylamine. The product is then isolated and purified to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (3-chloropyridin-2-yl)methylamine hydrochloride follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials.
Continuous Monitoring: The reaction conditions, such as temperature and pH, are continuously monitored to ensure optimal yield.
Purification: The crude product is purified using techniques such as crystallization or distillation to obtain the final product in high purity.
化学反応の分析
Types of Reactions
(3-chloropyridin-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophilic centers.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and other electrophilic compounds. The reactions are typically carried out in polar solvents such as ethanol or water, under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions include various N-alkyl and N-acyl derivatives, which can be further utilized in different chemical processes.
科学的研究の応用
(3-chloropyridin-2-yl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which (3-chloropyridin-2-yl)methylamine hydrochloride exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological effect .
類似化合物との比較
Similar Compounds
2-(Chloromethyl)pyridine: Similar in structure but lacks the methylamine group.
3-chloropyridin-2-amine: Similar framework but different functional groups.
N-methylpyridin-2-amine: Similar amine functionality but different substitution pattern on the pyridine ring.
Uniqueness
(3-chloropyridin-2-yl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and research applications.
特性
分子式 |
C7H10Cl2N2 |
|---|---|
分子量 |
193.07 g/mol |
IUPAC名 |
1-(3-chloropyridin-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-9-5-7-6(8)3-2-4-10-7;/h2-4,9H,5H2,1H3;1H |
InChIキー |
SLQMVVQBDJKBHI-UHFFFAOYSA-N |
正規SMILES |
CNCC1=C(C=CC=N1)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate](/img/structure/B13578281.png)
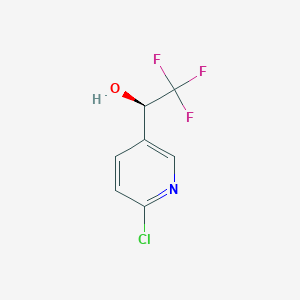

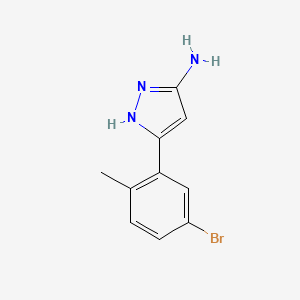
![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)
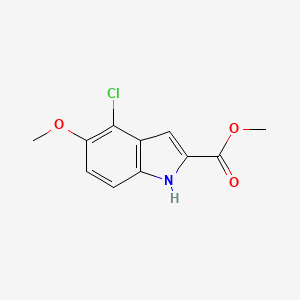
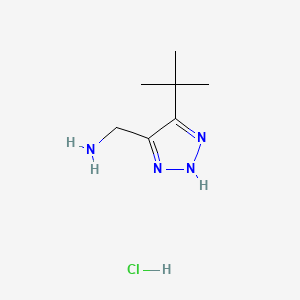
![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)
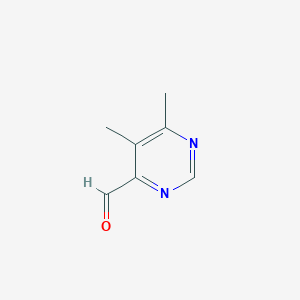
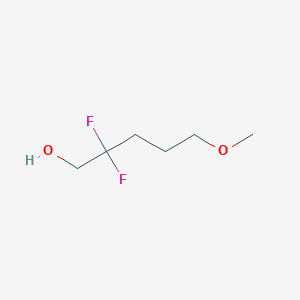
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
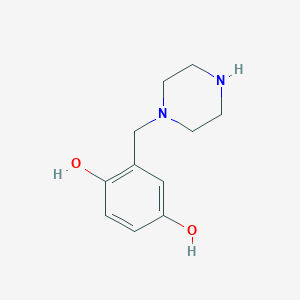
![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
